2-((1-Phenylethoxy)carbonyl)benzoic acid
Description
Contextualization within the Class of Substituted Benzoic Acid Derivatives
2-((1-Phenylethoxy)carbonyl)benzoic acid is a bifunctional molecule belonging to the broad class of substituted benzoic acid derivatives. These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid group, with one or more additional functional groups modifying the ring. The properties and reactivity of substituted benzoic acids are heavily influenced by the nature and position of these substituents.
The subject molecule is an ortho-substituted benzoic acid, featuring a 1-phenylethoxycarbonyl group at the C2 position. This substitution pattern gives rise to specific steric and electronic effects that dictate its chemical behavior. Unlike simple alkyl or alkoxy substituents, the 1-phenylethoxycarbonyl group is a bulky and electronically complex moiety, which imparts unique characteristics to the parent benzoic acid structure.
The general class of substituted benzoic acids is foundational in numerous areas of chemical synthesis. They serve as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The acidity of the carboxylic acid group can be modulated by the electronic nature of the substituents, a principle that is extensively utilized in designing reaction pathways.
Elucidation of Unique Structural Features and Intrinsic Stereochemical Considerations of the 1-Phenylethoxy Moiety
The most defining feature of this compound is the presence of the 1-phenylethoxy group. This moiety introduces a chiral center at the benzylic carbon, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-((1-phenylethoxy)carbonyl)benzoic acid and (S)-2-((1-phenylethoxy)carbonyl)benzoic acid.
This inherent chirality is of profound significance in stereoselective synthesis. The 1-phenylethoxy group can act as a chiral auxiliary, a molecular fragment that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. The phenyl and methyl groups attached to the stereocenter create a sterically biased environment, which can direct an incoming reagent to attack one face of the molecule preferentially over the other. This diastereoselective control is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds.
The spatial arrangement of the phenyl group in the 1-phenylethoxy moiety can also lead to non-covalent interactions, such as π-π stacking, which can influence the conformational preferences of the molecule and the transition states of reactions in which it participates. This level of stereochemical control is crucial in the synthesis of complex natural products and pharmaceuticals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental.
Significance as a Versatile Synthon in Advanced Organic Synthesis
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a valuable synthon precisely because of its bifunctional nature and its embedded chiral information.
Its utility is demonstrated in its role as a precursor in various synthetic endeavors. The carboxylic acid functionality can be readily converted into a wide array of other functional groups, such as esters, amides, and acid chlorides, or it can participate in coupling reactions. Simultaneously, the ester linkage can be cleaved under specific conditions to release the chiral 1-phenylethanol (B42297) auxiliary, which can often be recovered and reused, an important consideration in sustainable chemistry.
One of the key applications of synthons containing the 1-phenylethoxy chiral auxiliary is in asymmetric Diels-Alder reactions. The chiral group can direct the facial selectivity of the cycloaddition, leading to the formation of cyclic products with a high degree of stereocontrol. Similarly, it can be employed in asymmetric alkylations, reductions, and other carbon-carbon bond-forming reactions.
While specific, multi-step synthetic pathways starting directly from this compound are not extensively detailed in publicly available research, its structural motifs are indicative of its potential. For instance, its bifunctional nature makes it a candidate for the synthesis of metal-organic frameworks (MOFs), where the carboxylic acid can coordinate to metal centers, and the chiral ester can impart enantioselectivity to the framework's pores. Furthermore, its role as a precursor to chiral pharmaceutical intermediates is a logical application. vulcanchem.com The compound is also known to form salts with other chiral molecules, such as alkaloids, a classic method for the resolution of racemates.
Compound Data
| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | 2-(1-Phenylethoxycarbonyl)benzoic acid | C16H14O4 | 270.28 | 17470-31-4 |
| (R)-2-((1-Phenylethoxy)carbonyl)benzoic acid | (R)-2-(1-Phenylethoxycarbonyl)benzoic acid | C16H14O4 | 270.28 | Not Available |
| (S)-2-((1-Phenylethoxy)carbonyl)benzoic acid | (S)-2-(1-Phenylethoxycarbonyl)benzoic acid | C16H14O4 | 270.28 | Not Available |
| 1-Phenylethanol | alpha-Methylbenzyl alcohol, Styralyl alcohol | C8H10O | 122.16 | 98-85-1 |
| Benzoic Acid | Benzenecarboxylic acid, Carboxybenzene | C7H6O2 | 122.12 | 65-85-0 |
| 2,3-dimethoxystrychnidin-10-one | Brucine | C23H26N2O4 | 394.47 | 357-57-3 |
| Metal-Organic Frameworks | MOFs | Variable | Variable | Not Applicable |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylethoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(12-7-3-2-4-8-12)20-16(19)14-10-6-5-9-13(14)15(17)18/h2-11H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQNOBIACRMODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33533-53-8, 17470-31-4 | |
| Record name | Mono(alpha-methylbenzyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033533538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002704035 | |
| Source | DTP/NCI | |
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| Record name | NSC295551 | |
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| Record name | ALPHA-METHYLBENZYL PHTHALATE | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PHTHALIC ACID MONO-(1-PHENYL-ETHYL) ESTER | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 1 Phenylethoxy Carbonyl Benzoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. For 2-((1-Phenylethoxy)carbonyl)benzoic acid, the most logical and strategic disconnection occurs at the ester bond (a C-O bond), as this is a common and reliable bond-forming transformation.
This primary disconnection splits the target molecule into two key precursors:
Phthalic anhydride (B1165640) : This provides the benzoic acid core with the second carboxyl group suitably positioned in its anhydride form, primed for reaction.
1-Phenylethanol (B42297) : This secondary alcohol provides the chiral phenylethoxy moiety.
This strategy is advantageous because it breaks the complex molecule down into two relatively simple and readily accessible building blocks. The forward synthesis, an esterification reaction, is typically a high-yielding and straightforward process. Alternative disconnections, such as breaking the C-C bonds of the aromatic ring, would involve more complex, multi-step syntheses with potential issues in regioselectivity, making them less synthetically viable.
Targeted Synthesis of the 1-Phenylethoxy Moiety Precursor
The precursor for the phenylethoxy group is the chiral secondary alcohol, 1-phenylethanol. Several robust methods exist for its synthesis, offering routes to either the racemic mixture or specific enantiomers.
Common Synthetic Routes for 1-Phenylethanol:
Reduction of Acetophenone (B1666503) : A widely used laboratory method involves the reduction of acetophenone. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, producing racemic 1-phenylethanol. For asymmetric synthesis, catalysts like Noyori-type ruthenium complexes can be used for the hydrogenation of acetophenone, yielding enantiomerically pure (S)- or (R)-1-phenylethanol with high enantiomeric excess (>99% ee). researchgate.netchemicalbook.com
Grignard Reaction : This classic carbon-carbon bond-forming reaction can be employed in two primary ways. The reaction of phenylmagnesium bromide with acetaldehyde, or alternatively, the reaction of benzaldehyde (B42025) with a methyl Grignard reagent (e.g., methylmagnesium chloride), both yield racemic 1-phenylethanol after an acidic workup. missouri.edu
Hydration of Styrene (B11656) : The acid-catalyzed hydration of styrene provides another route to 1-phenylethanol, following Markovnikov's rule.
Biocatalytic Reduction : Whole-cell biocatalysts, such as those from Phaseolus vulgaris (Ispir bean) or various yeast strains, can be used to asymmetrically reduce acetophenone to (S)-1-phenylethanol with high enantiomeric excess. researchgate.net Similarly, enzymatic kinetic resolution using lipases like Novozyme 435 can separate enantiomers from a racemic mixture of 1-phenylethanol. nih.govresearchgate.net
Strategic Carbonylation and Carboxylation Protocols for Benzoic Acid Core Formation
The benzoic acid core of the target molecule is derived from phthalic acid or its anhydride. The industrial synthesis of this crucial precursor is well-established, though various carboxylation and carbonylation techniques are available for creating aromatic carboxylic acids.
Vapor-Phase Oxidation of o-Xylene (B151617) : This is the dominant industrial method for producing phthalic anhydride. chemcess.comscribd.com In this process, o-xylene is mixed with excess hot air and passed over a fixed-bed reactor containing a vanadium pentoxide (V₂O₅) catalyst, often promoted with titanium dioxide, at temperatures between 340-385°C. wikipedia.orgepa.gov The reaction is highly exothermic, and the produced phthalic anhydride is recovered by cooling and crystallization in switch condensers. epa.gov An older, alternative method uses naphthalene (B1677914) as the feedstock. douwin-chem.com The o-xylene route is generally preferred due to higher feed utilization and lower cost. epa.gov
Direct Carboxylation of Benzene (B151609) Derivatives : While not the primary industrial route for this specific precursor, direct carboxylation methods are an area of active research.
Lewis Acid-Mediated Carboxylation : The direct carboxylation of arenes with carbon dioxide (CO₂) can be promoted by strong Lewis acids. Systems combining AlBr₃ with silyl (B83357) chlorides (R₃SiCl) have been shown to effectively carboxylate toluene (B28343) and other alkylbenzenes at room temperature under CO₂ pressure. acs.org
Transition-Metal-Catalyzed Carboxylation : Modern methods utilize transition metals to facilitate the carboxylation of C-H bonds. Palladium(II) complexes have been designed to catalyze the direct carboxylation of simple arenes like benzene with CO₂. nih.gov Another advanced strategy involves a two-step, one-pot process combining a sterically controlled iridium-catalyzed C-H borylation with a subsequent copper-catalyzed carboxylation of the generated organoboron intermediate. researchgate.net
Oxidation of Other Precursors : Beyond o-xylene, other appropriately substituted benzene derivatives can be oxidized to form the dicarboxylic acid precursor. The oxidation of any alkyl side chain on a benzene ring down to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid is a classic laboratory method. chemrj.org
Esterification Approaches for Constructing the 2-((1-Phenylethoxy)carbonyl) Linkage
The final step in the most efficient synthetic route is the formation of the ester linkage between phthalic anhydride and 1-phenylethanol. This reaction is a nucleophilic acyl substitution where the alcohol attacks one of the carbonyl groups of the anhydride.
The reaction proceeds via a two-stage mechanism:
Monoester Formation : The initial reaction between phthalic anhydride and one equivalent of alcohol is very fast and typically does not require a catalyst. It occurs readily upon mixing the reactants, sometimes at temperatures below 100°C, to open the anhydride ring and form the monoester, which is the desired product this compound.
Diester Formation : A second, slower esterification can occur between the newly formed carboxylic acid group of the monoester and another molecule of alcohol. This step is an equilibrium reaction and usually requires a catalyst and removal of water to proceed to completion.
To selectively synthesize the target monoester, the reaction is typically run with a 1:1 molar ratio of phthalic anhydride and 1-phenylethanol under mild conditions to favor the rapid first step while minimizing the slower second step. The kinetics of esterifying phthalic anhydride show that the first stage is non-catalytic and practically irreversible, while the second stage is slower and requires catalysis. researchgate.net While often unnecessary for monoester formation, common esterification catalysts include sulfuric acid, titanium-based catalysts, and heteropolyacids. researchgate.net A kinetic analysis of a catalyzed esterification of a secondary alcohol showed the reaction to be first order in the catalyst, alcohol, and anhydride. nih.gov
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability
The most practical synthesis of this compound involves the direct reaction of phthalic anhydride and 1-phenylethanol. Comparing this convergent approach with a hypothetical linear synthesis highlights its significant advantages.
| Feature | Route 1: Convergent Synthesis (Phthalic Anhydride + 1-Phenylethanol) | Route 2: Linear Synthesis (Multi-step on Benzene Ring) |
| Efficiency | High overall yield. The key esterification step is rapid and high-yielding for the monoester. | Low overall yield due to the cumulative loss over multiple steps (e.g., protection, activation, functionalization). |
| Selectivity | Excellent selectivity. The formation of the ortho-dicarboxylic precursor is achieved industrially. The mono-esterification is highly favored under 1:1 stoichiometry. | Poor to moderate selectivity. Achieving the correct ortho substitution pattern requires directing groups or specific lithiation, often leading to isomeric mixtures and side products. |
| Scalability | Highly scalable. Based on readily available, bulk industrial feedstocks (o-xylene, styrene/acetophenone). The reaction conditions are straightforward and suitable for large-scale production. chemcess.comepa.gov | Poorly scalable. Relies on complex, multi-step sequences, often requiring stoichiometric reagents, cryogenic conditions, or expensive catalysts that are not amenable to large-scale industrial processes. |
| Atom Economy | High. The key step is an addition reaction where the entire alcohol molecule is incorporated. | Low. Often involves the use of protecting groups and directing groups that are removed later, generating significant waste. |
| Simplicity | Simple one-step final transformation from key intermediates. | Complex, multi-step process requiring careful control of each transformation. |
Emerging Catalytic and Green Chemistry Approaches in its Preparation
Recent advances in chemical synthesis offer promising avenues for improving the efficiency and environmental footprint of producing this compound and its precursors.
Catalytic Innovations:
Advanced Carboxylation Catalysts : For the synthesis of the benzoic acid core, novel catalytic systems are emerging. This includes Pd(II) complexes for direct C-H carboxylation with CO₂ and dual Ir/Cu catalytic systems for the formal carboxylation of unactivated arenes. nih.govresearchgate.net Cobalt-based catalysts have also been studied for the direct carboxylation of benzene. researchgate.net These methods offer potential routes that avoid harsh oxidizing agents.
Photocatalysis : Visible-light photocatalysis represents a cutting-edge approach. It has been used for the dehydroxylative carboxylation of benzylic alcohols with CO₂ using organic dyes as catalysts under ambient conditions, offering a transition-metal-free pathway. nih.gov Photocatalytic methods are also being developed for the direct C-H carboxylation of arenes with CO₂. chemrxiv.org
Green Chemistry Approaches:
Enzymatic and Biocatalytic Methods : The synthesis of the chiral precursor, 1-phenylethanol, benefits greatly from green chemistry. Asymmetric bioreduction of acetophenone using whole-cell biocatalysts or isolated enzymes provides a highly enantioselective and sustainable alternative to chemical reductants. researchgate.net Lipase-catalyzed kinetic resolution is another effective green method for obtaining enantiopure alcohols. nih.gov
Greener Solvents and Conditions : The use of dimethyl carbonate (DMC) has been identified as a more sustainable solvent for Steglich-type esterifications. rsc.org For the esterification of phthalic anhydride, using supercritical CO₂ as a co-solvent has been shown to dramatically enhance reaction rates, providing a green alternative to conventional organic solvents.
Solid Acid Catalysts : For the esterification step, replacing traditional liquid acids like H₂SO₄ with reusable solid acid catalysts such as cation-exchange resins (e.g., Amberlyst-15, Dowex H+) aligns with green chemistry principles by simplifying product purification and minimizing corrosive waste. nih.govresearchgate.net
Reaction Pathways and Mechanistic Insights of 2 1 Phenylethoxy Carbonyl Benzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site of reactivity in 2-((1-Phenylethoxy)carbonyl)benzoic acid, participating in characteristic reactions such as esterification and decarboxylation.
Esterification Reactions: Scope and Kinetic Aspects
The carboxylic acid moiety of the title compound can undergo esterification, most commonly through the Fischer esterification method. This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism is a reversible, multi-step process:
Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack : A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups.
Elimination : The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed.
Deprotonation : The protonated carbonyl of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the final diester product.
The reaction is an equilibrium, and to favor the formation of the ester product, it is typically conducted using a large excess of the alcohol or by removing water as it forms, for instance, with a Dean-Stark apparatus. Kinetically, the rate of esterification can be influenced by steric hindrance around the carboxylic acid group. The presence of the bulky 2-((1-phenylethoxy)carbonyl) group may sterically impede the approach of the nucleophilic alcohol, potentially requiring longer reaction times or more forcing conditions compared to unsubstituted benzoic acid.
Table 1: General Conditions for Fischer Esterification
| Parameter | Condition | Rationale |
| Reactants | Carboxylic Acid, Alcohol | Alcohol often used in large excess. |
| Catalyst | Concentrated H₂SO₄, TsOH, HCl | Protonates the carbonyl group, making it more electrophilic. |
| Temperature | Heating/Reflux | Provides activation energy for the reaction. |
| Reaction Control | Removal of Water | Shifts the equilibrium towards the product side (Le Chatelier's Principle). |
Decarboxylation Processes: Conditions, Byproducts, and Reaction Control
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound. However, the decarboxylation of aromatic carboxylic acids is generally a challenging reaction that requires significant energy input. For unactivated benzoic acids, temperatures of 140°C or higher are often necessary. Studies on various benzoic acid systems show that decarboxylation rates for unactivated acids can be very low, with only a few percent conversion after an hour at 400°C.
The reaction can be promoted under certain conditions:
High Temperatures : Thermal decarboxylation is the most direct method, though often inefficient for stable aromatic acids.
Catalysis : Copper-based catalysts have been shown to facilitate decarboxylation, sometimes at lower temperatures. Recent developments include photoinduced methods that can proceed at temperatures as low as 35°C.
Activating Groups : The presence of strong electron-donating groups, particularly in the ortho or para positions, can significantly lower the activation energy for decarboxylation. The ester group at the ortho position in the title compound is electron-withdrawing, and thus would not be expected to facilitate this reaction.
Potential byproducts are largely dependent on the reaction conditions. In the absence of efficient trapping agents, the aryl intermediate formed upon decarboxylation can participate in various side reactions, including coupling. Controlling the reaction to favor simple decarboxylation over these side reactions is a significant challenge and often requires the presence of H-donors or specific catalysts.
Table 2: Conditions for Decarboxylation of Benzoic Acid Derivatives
| Method | Conditions | Comments |
| Thermal | High temperatures (>400 °C) in a suitable solvent (e.g., tetralin). | Low conversion for unactivated acids. |
| Catalytic | Ag/Cu bimetallic catalysts at ~145 °C. | Often requires specific ortho-substituents. |
| Photocatalytic | Visible light, copper catalyst, 35 °C. | A modern, mild method for phenol (B47542) synthesis from benzoic acids. |
Transformations Involving the Phenylethoxycarbonyl Moiety
The ester functional group is another key reactive center in the molecule, primarily undergoing nucleophilic acyl substitution and bond cleavage reactions.
Nucleophilic Acyl Substitution at the Ester Carbonyl Center
The ester portion of this compound is susceptible to nucleophilic acyl substitution. This class of reaction involves the addition of a nucleophile to the ester's carbonyl carbon, followed by the elimination of a leaving group. The general mechanism proceeds via a tetrahedral intermediate.
Nucleophilic Attack : A nucleophile attacks the electrophilic carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate : The C=O double bond breaks, forming a tetrahedral alkoxide intermediate.
Elimination of Leaving Group : The carbonyl double bond reforms, expelling the leaving group, which in this case is the 1-phenylethoxide anion. This is the rate-determining step and is influenced by the stability of the leaving group.
Esters are generally less reactive towards nucleophiles than acid chlorides or anhydrides, but more reactive than amides. The reactivity is modulated by the stability of the leaving group; less basic leaving groups are better. A variety of nucleophiles can react at the ester center, leading to a range of new carboxylic acid derivatives.
Table 3: Products of Nucleophilic Acyl Substitution on the Ester Moiety
| Nucleophile | Product Type | General Equation |
| Hydroxide (B78521) (OH⁻) | Carboxylate Salt | RCOOR' + OH⁻ → RCOO⁻ + R'OH |
| Amine (R''NH₂) | Amide | RCOOR' + R''NH₂ → RCONHR'' + R'OH |
| Alkoxide (R''O⁻) | Ester (Transesterification) | RCOOR' + R''O⁻ ⇌ RCOOR'' + R'O⁻ |
| Hydride (H⁻ from LiAlH₄) | Alcohol | RCOOR' + 2[H] → RCH₂OH + R'OH |
Cleavage Mechanisms of the Ester Bond
The ester bond can be cleaved through several mechanisms, most notably hydrolysis under acidic or basic conditions.
Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. It is an equilibrium process that is driven towards the carboxylic acid and alcohol products by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of the alcohol (1-phenylethanol).
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide. The hydroxide ion, a strong nucleophile, attacks the ester carbonyl carbon directly. The resulting tetrahedral intermediate collapses, eliminating the 1-phenylethoxide anion. A rapid, final proton transfer from the initially formed benzoic acid to the basic alkoxide and any excess hydroxide ensures the reaction goes to completion, forming the highly stable and unreactive carboxylate salt. An acidic workup step is required to protonate the carboxylate and regenerate the benzoic acid.
Reductive Cleavage : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the ester bond. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl, elimination of the alkoxide, and a second hydride addition to the intermediate aldehyde, ultimately yielding two alcohols after an aqueous workup. In the case of this compound, both the ester and the carboxylic acid would be reduced to their corresponding alcohols.
Electrophilic and Nucleophilic Reactions on the Aromatic Ring System
The benzene (B151609) ring of the molecule can undergo substitution reactions, with the outcome heavily influenced by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS) : This is a characteristic reaction of aromatic compounds. The reactivity and orientation of incoming electrophiles are directed by the substituents on the ring. Both the carboxylic acid (-COOH) and the ester (-COOR) groups are electron-withdrawing and act as deactivating groups, making the ring less reactive towards electrophiles than benzene itself. They are also meta-directing. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation will occur preferentially at the positions meta to both groups, namely the C4 and C6 positions. The reaction mechanism involves the generation of a strong electrophile (e.g., NO₂⁺), which then attacks the pi system of the benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.
Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |
| -COOH | Electron-withdrawing | Deactivating | meta |
| -COOR | Electron-withdrawing | Deactivating | meta |
Investigations into Reaction Mechanisms and Reactive Intermediates
Investigations into the mechanistic aspects of molecules like this compound often involve a combination of experimental kinetics, product analysis, and computational modeling. Such studies on related ortho-substituted benzoic acid derivatives provide a framework for predicting the behavior of the title compound.
The reactivity of the two carbonyl groups in this compound—the carboxylic acid carbonyl and the ester carbonyl—is central to its chemical behavior. The electrophilicity of the carbonyl carbon atom is a key determinant of its susceptibility to nucleophilic attack.
The reactivity of a carbonyl group is influenced by both electronic and steric factors. In the case of this compound, the electron-withdrawing nature of the adjacent oxygen atoms polarizes the carbon-oxygen double bond, rendering the carbon atom electron-deficient and thus electrophilic.
Neighboring Group Participation: A critical feature of the reactivity of this compound is the potential for neighboring group participation (NGP) of the ortho-carboxylic acid group in reactions involving the ester. nih.govwikipedia.org NGP, also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular interaction can lead to an enhancement in reaction rate and can influence the stereochemistry of the product.
In the hydrolysis of the ester function, for instance, the adjacent carboxylic acid can act as an intramolecular catalyst. The reaction can proceed through the formation of a cyclic intermediate, such as a phthalic anhydride (B1165640) derivative, following the attack of the carboxylate on the ester carbonyl. This pathway is often more favorable than the corresponding intermolecular reaction.
Table 1: Factors Influencing Carbonyl Reactivity in this compound
| Factor | Influence on Carboxylic Acid Carbonyl | Influence on Ester Carbonyl |
| Electronic Effects | The hydroxyl group is electron-donating by resonance but the carbonyl group is electron-withdrawing. Overall, the carboxylic acid is an activating group for nucleophilic attack on the aromatic ring. | The phenylethoxy group is electron-donating, which can slightly reduce the electrophilicity of the ester carbonyl compared to a simple alkyl ester. The adjacent carboxylic acid group has an electron-withdrawing inductive effect. |
| Steric Hindrance | The ortho-ester group provides significant steric hindrance around the carboxylic acid, potentially slowing down reactions with bulky nucleophiles. | The 1-phenylethyl group is sterically demanding, which can hinder the approach of nucleophiles to the ester carbonyl carbon. |
| Neighboring Group Participation | The carboxylic acid group itself can participate in reactions at the ester position, for example, through intramolecular cyclization. | The ester group is less likely to directly participate in reactions at the carboxylic acid site in a similar manner. |
This table is generated based on general principles of organic chemistry, as specific experimental data for this compound is not available in the searched literature.
The presence of multiple oxygen atoms makes this compound susceptible to protonation under acidic conditions. The site of protonation can have a profound effect on the subsequent reaction pathway.
Protonation Equilibria: In an acidic medium, protonation can occur on the carbonyl oxygen of the carboxylic acid, the carbonyl oxygen of the ester, or the ether-like oxygen of the ester. The relative basicities of these sites will determine the predominant protonated species. Computational studies on similar ortho-substituted benzoic acids can provide insights into the most likely sites of protonation. rsc.org Generally, the carbonyl oxygens are more basic than the ether oxygen.
Potential Rearrangement Pathways: Following protonation, particularly at the ester group, a variety of rearrangements could be envisaged, although none are specifically documented for this compound in the available literature. One hypothetical pathway could involve the intramolecular attack of the carboxylic acid group on the protonated ester, leading to a cyclic intermediate. Cleavage of this intermediate could result in the formation of phthalic anhydride and 1-phenylethanol (B42297).
Under certain conditions, such as high temperatures or in the presence of strong acids, rearrangements involving the 1-phenylethyl group could also be possible, potentially leading to the formation of carbocationic intermediates. The stability of the benzylic carbocation that would be formed from the 1-phenylethyl group could favor such pathways. However, without specific experimental evidence, these remain plausible but unconfirmed reaction channels.
Table 2: Potential Reactive Intermediates in the Reactions of this compound
| Intermediate | Potential Formation Pathway | Subsequent Reactions |
| Acyloxonium Ion | Intramolecular attack of the carboxylic acid oxygen on the protonated ester carbonyl. | Nucleophilic attack leading to ester hydrolysis or formation of phthalic anhydride. |
| Benzylic Carbocation (1-phenylethyl cation) | Heterolytic cleavage of the carbon-oxygen bond of the protonated ester. | Elimination to form styrene (B11656), or reaction with nucleophiles. |
| Phthalic Anhydride | Intramolecular cyclization with loss of 1-phenylethanol. | Hydrolysis to phthalic acid or reaction with other nucleophiles. |
This table presents hypothetical reactive intermediates based on the structure of the compound and general principles of organic reaction mechanisms. Specific studies confirming these intermediates for the title compound were not found in the searched literature.
One supplier of the compound explicitly notes that analytical data is not collected for this chemical. sigmaaldrich.com While general principles and spectroscopic data for the parent molecule, benzoic acid, and its various other derivatives are well-documented, hmdb.carsc.orgdocbrown.infomassbank.eunih.gov these findings are not directly applicable to the specific structure and properties of this compound.
Due to this lack of specific data, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline for this compound.
Spectroscopic and Computational Characterization for Structural and Electronic Elucidation
Computational Chemistry Approaches
Conformational Analysis and Exploration of Energy Landscapes
The conformational flexibility of 2-((1-Phenylethoxy)carbonyl)benzoic acid is a critical determinant of its chemical behavior and molecular recognition capabilities. The molecule's three-dimensional structure is not static; rather, it exists as an ensemble of interconverting conformers. The exploration of its potential energy surface through computational methods provides indispensable insights into the relative stabilities of these conformers and the energy barriers that separate them.
Theoretical calculations, such as relaxed potential energy surface scans, are instrumental in this exploration. uni-muenchen.de By systematically rotating specific dihedral angles and optimizing the geometry at each step, a profile of energy versus the angle of rotation can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the transition states between them.
The relative energies of the conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. For instance, the orientation of the carbonyl group relative to the benzoic acid ring and the spatial disposition of the phenylethyl group are significant factors. In related benzoic acid derivatives, it has been observed that the planarity of the carboxylic acid group with its attached benzene (B151609) ring is a common feature, often stabilized by the formation of hydrogen-bonded dimers in the solid state. researchgate.netnih.gov
Detailed computational studies on similar molecules, such as other substituted benzoic acids, have demonstrated that the dihedral angles between aromatic rings can vary significantly, leading to different molecular shapes. nih.govnih.gov For example, in 3-[(2-acetylphenoxy)carbonyl]benzoic acid, the dihedral angle between the two aromatic rings is 71.37°. nih.govdoaj.org In the case of 2-(o-tolyloxy)benzoic acid, this angle is 76.2°. nih.gov These findings underscore the importance of the specific substitution pattern in determining the preferred conformation.
The energy barriers to rotation determine the rate of interconversion between different conformers. A low energy barrier suggests that the molecule is flexible and can readily adopt different conformations at room temperature. Conversely, a high barrier indicates a more rigid structure. For instance, a relaxed dihedral scan of lactic acid revealed a rotational barrier of 32.5 kJ mol⁻¹ for the isomerization between its conformers. researchgate.net While a direct comparison is not possible, this illustrates the type of quantitative data that can be obtained from such computational analyses.
The following table summarizes hypothetical relative energies for potential stable conformers of this compound, which would typically be determined through quantum chemical calculations.
| Conformer | Dihedral Angle 1 (τ₁) | Dihedral Angle 2 (τ₂) | Relative Energy (kcal/mol) |
| A | 0° | 60° | 0.00 |
| B | 180° | 60° | 1.5 |
| C | 0° | 180° | 2.8 |
| D | 180° | 180° | 4.2 |
This table is a hypothetical representation for illustrative purposes. Actual values would be derived from specific computational chemistry studies on the target molecule.
Furthermore, the potential energy landscape can reveal the lowest energy pathways for conformational transitions. This information is crucial for understanding the dynamic behavior of the molecule in solution and its ability to adapt its shape to interact with other molecules, such as receptors or enzyme active sites. Computational studies on other benzoic acid derivatives have successfully used these methods to elucidate molecular structures and reactivity. scielo.org.zamdpi.com
Strategic Applications in Contemporary Organic Synthesis
Utilization as a Core Building Block in the Construction of Complex Organic Architectures
Organic building blocks are functionalized molecules that serve as the fundamental components for assembling more complex molecular structures. sigmaaldrich.com Carboxylic acids, in particular, are of significant interest as building blocks in organic synthesis. nih.gov The title compound, 2-((1-phenylethoxy)carbonyl)benzoic acid, possesses two key functional groups—a carboxylic acid and an ester—making it a versatile precursor for a variety of organic transformations.
While direct applications of this compound as a building block in complex total synthesis are not extensively documented in readily available literature, its structural motifs are found in related compounds that have been used in significant synthetic endeavors. For instance, derivatives of benzoic acid are common starting materials for a range of molecules. researchgate.net The synthesis of various substituted 2-(2-oxo-2-phenylethyl)benzoic acids has been achieved through the condensation of dilithiated ortho-toluic acid with aromatic esters, highlighting the utility of substituted benzoic acids in creating complex structures. tandfonline.com Furthermore, a related compound, 2-(1-phenylvinyl)benzoic acid, has been demonstrated to be a highly active leaving group in metal-free glycosylation reactions, showcasing the potential of such substituted benzoic acids in the synthesis of important biomolecules like sugar conjugates. rsc.org
The synthesis of compounds with similar structural features, such as 2-[(2-substitutedphenyl) carbamoyl] benzoic acids from phthalic anhydride (B1165640), further illustrates the role of such difunctional benzoic acid derivatives as key intermediates. researchgate.net These examples underscore the potential of this compound as a valuable, though perhaps underexplored, building block for the synthesis of complex organic architectures.
Role in Protecting Group Chemistry
Protecting groups are essential in multi-step organic synthesis to mask a reactive functional group and prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.orgwikipedia.org The 1-phenylethyl group, a key component of this compound, is particularly useful in protecting group strategies for carboxylic acids.
Carboxylic acids are often protected as esters to mask their acidic proton and prevent unwanted reactions. youtube.com The 1-phenylethyl ester is an effective protecting group for carboxylic acids due to its relative stability under various conditions and the specific methods available for its removal. libretexts.org The formation of a 1-phenylethyl ester from a carboxylic acid can be achieved through standard esterification methods. youtube.com This protection strategy is valuable in syntheses where the carboxylic acid functionality needs to be preserved during subsequent reaction steps that might involve basic or nucleophilic reagents. youtube.com
The design of ester-based protecting groups often involves balancing stability with ease of removal. The 1-phenylethyl ester is part of a broader class of benzyl-type protecting groups. The stability and cleavage of these groups can be fine-tuned by substituents on the aromatic ring. For example, the related p-methoxybenzyl (PMB) ether is another common protecting group. nih.gov The development of new protecting groups is an ongoing area of research, with a focus on creating groups that can be removed under increasingly mild and specific conditions. researchgate.net
Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgthieme-connect.de This is crucial in the synthesis of complex molecules with multiple functional groups. nih.gov The 1-phenylethyl group can be part of an orthogonal set. For instance, it is stable to conditions used to remove some other protecting groups, while it can be cleaved under specific conditions that leave others intact.
One of the key methods for the deprotection of 1-phenylethyl esters is hydrogenolysis, typically using hydrogen gas and a palladium catalyst. libretexts.org This method is generally mild and does not affect many other functional groups.
Furthermore, the development of photolabile protecting groups (PPGs), which can be removed with light, offers a high degree of control over deprotection. wikipedia.org While the simple 1-phenylethyl group is not typically considered photolabile, related structures have been designed to be so. For example, modifying the phenylethyl structure with specific chromophores can render the resulting ester susceptible to cleavage by light, often in the visible region. nih.govresearchgate.net This allows for spatial and temporal control of the release of the carboxylic acid. The 1-[3-(diethylamino)phenyl]ethyl (DEAPE) group, for instance, is a photolabile protecting group that efficiently releases carboxylic acids upon irradiation. scispace.com
Table 1: Comparison of Deprotection Methods for Ester Protecting Groups
| Protecting Group | Deprotection Conditions | Selectivity |
|---|---|---|
| Methyl Ester | Acid or base hydrolysis | Low |
| tert-Butyl Ester | Acidic conditions | High |
| Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | High |
| 1-Phenylethyl Ester | Hydrogenolysis (H₂, Pd/C) | High |
Employment as a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The chiral nature of (R)- or (S)-1-phenylethanol, from which the 1-phenylethoxy group is derived, makes it a useful chiral auxiliary in asymmetric synthesis. acs.orgslideshare.net The auxiliary guides the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer. researchgate.net
The formation of carbon-carbon bonds is a fundamental process in organic synthesis. organic-chemistry.orgpitt.eduorganic-chemistry.org When creating new stereocenters during these reactions, controlling the stereochemistry is often a major challenge. Chiral auxiliaries, such as the 1-phenylethyl group, can be used to achieve high levels of diastereoselectivity. masterorganicchemistry.com
For example, when a substrate containing a 1-phenylethyl chiral auxiliary is converted to an enolate and then reacted with an electrophile, the bulky phenyl group of the auxiliary can block one face of the enolate. This steric hindrance directs the electrophile to attack from the less hindered face, resulting in the formation of one diastereomer in excess. This strategy has been successfully applied in various carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) reactions. acs.orgresearchgate.net After the desired stereocenter has been created, the chiral auxiliary can be cleaved and recovered for reuse.
Table 2: Diastereoselective Alkylation using a Chiral Auxiliary
| Reaction Type | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Enolate Alkylation | (R)-1-Phenylethyl | Methyl Iodide | >95:5 |
| Enolate Alkylation | (R)-1-Phenylethyl | Benzyl Bromide | >90:10 |
Note: The data in this table is illustrative and based on typical results for similar chiral auxiliaries. Specific results for this compound derivatives would require dedicated experimental investigation.
Influence on Stereochemical Outcomes and Diastereomeric Excess
The core function of a chiral auxiliary is to impart facial bias to a prochiral substrate, thereby directing the approach of a reagent to create a new stereocenter with a high degree of predictability. The steric and electronic properties of the 1-phenylethyl group within this compound are pivotal in dictating the stereochemical course of reactions. While specific studies detailing the direct application of this exact phthalate (B1215562) monoester in asymmetric transformations are not extensively documented in publicly available literature, the principles governing its influence can be inferred from the well-established use of 1-phenylethanol (B42297) and related chiral esters in asymmetric synthesis.
The diastereomeric excess (d.e.) achieved in a reaction is a critical measure of the auxiliary's effectiveness. For instance, in reactions such as alkylations, aldol additions, or Diels-Alder reactions, the chiral ester derived from this compound would be expected to orient the substrate in a preferred conformation. This conformation would shield one face of the reactive center, compelling the electrophile or dienophile to attack from the less hindered face. The resulting diastereomeric ratio is a direct consequence of the energy difference between the transition states leading to the different diastereomers.
Table 1: Factors Influencing Diastereomeric Excess with 1-Phenylethanol Derived Auxiliaries
| Factor | Influence on Diastereoselectivity |
| Solvent | Can influence the effective steric bulk and conformation of the auxiliary-substrate complex. |
| Temperature | Lower reaction temperatures generally lead to higher diastereomeric excess by amplifying small energy differences between transition states. |
| Lewis Acid | In reactions like aldol additions, the choice of Lewis acid can significantly impact the geometry of the enolate and the degree of facial shielding. |
| Substrate Structure | The nature of the substrate attached to the auxiliary can either enhance or diminish the directing effect of the chiral group. |
Strategies for Chiral Auxiliary Recovery and Recycling
A key consideration in the practical application of chiral auxiliaries is the ability to efficiently remove and recover the auxiliary for reuse, which is crucial for both economic and environmental sustainability. The ester linkage in this compound allows for its cleavage under various hydrolytic conditions to release the chiral 1-phenylethanol and the phthalic acid byproduct.
Common Cleavage Methods for Ester-Based Chiral Auxiliaries:
Basic Hydrolysis: Treatment with a base such as lithium hydroxide (B78521) or sodium hydroxide in a water/organic solvent mixture is a standard method for saponifying the ester. This liberates the chiral alcohol and the corresponding benzoate (B1203000) salt.
Acidic Hydrolysis: Acid-catalyzed hydrolysis can also be employed, although care must be taken to avoid side reactions, particularly if the substrate is sensitive to acidic conditions.
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the ester to yield the chiral alcohol and a diol derived from the phthalic acid portion. This method is suitable when a reduction of the carbonyl group is also desired.
Transesterification: In some cases, the desired product can be obtained through transesterification with another alcohol, which also regenerates the chiral auxiliary.
Once cleaved, the chiral 1-phenylethanol can be separated from the reaction mixture through standard purification techniques such as distillation or chromatography. The recovered alcohol can then be re-esterified with phthalic anhydride to regenerate the this compound auxiliary for subsequent use. The development of catalytic methods for the hydrolysis and re-esterification steps can further enhance the efficiency and sustainability of the recycling process. For example, studies on the catalytic conversion of phthalate esters can provide insights into efficient cleavage and recovery protocols. kuleuven.beresearchgate.net
Derivatization for Enhanced Reactivity or Specific Synthetic Purposes
The structure of this compound offers multiple sites for derivatization, allowing for the fine-tuning of its properties to meet the demands of specific synthetic challenges. The carboxylic acid functionality is a primary handle for modification.
Table 2: Potential Derivatizations of this compound
| Functional Group | Reagent/Condition | Resulting Derivative | Potential Application |
| Carboxylic Acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acid Chloride | Acylation of amines or alcohols to attach the chiral auxiliary to a new substrate. |
| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Formation of chiral amide-based auxiliaries with different steric and electronic properties. |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Modification of the phthalate portion for solubility or to introduce another functional handle. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Benzene (B151609) Ring | Altering the electronic properties of the auxiliary to influence reaction rates or selectivity. |
For instance, conversion of the carboxylic acid to the corresponding acid chloride provides a highly reactive intermediate that can be used to acylate a wide range of nucleophiles, thereby attaching the chiral auxiliary to various substrates. nih.gov Furthermore, the synthesis of novel amide derivatives can be achieved by coupling the carboxylic acid with different amines, potentially leading to new classes of chiral ligands or auxiliaries with unique stereodirecting capabilities. The synthesis of various benzoic acid derivatives for applications in medicinal chemistry and materials science demonstrates the broad scope of potential modifications. nih.govresearchgate.net This versatility underscores the potential of this compound as a foundational structure for the development of tailored chiral auxiliaries for asymmetric synthesis.
Exploration of Analogues and Structure Reactivity Relationships Within Benzoic Acid Derivatives
Comparative Studies with Structurally Related Benzoic Acid Esters
The reactivity and properties of 2-((1-Phenylethoxy)carbonyl)benzoic acid are best understood through comparison with its structural relatives. Benzoic acid esters, in general, are a widely studied class of compounds. For instance, the structure of Benzoic acid, 2-phenylethyl ester has been characterized using mass spectrometry. nist.gov Another related compound, Benzoic acid, 2-ethoxyethyl ester, has been analyzed using 13C NMR, providing a spectral map of its carbon framework. chemicalbook.com
These comparative analyses, while not directly involving this compound, offer a foundational understanding of the spectroscopic and electronic properties inherent to the benzoic acid ester family. The introduction of the 1-phenylethoxy group in the target molecule introduces a chiral center and additional steric bulk near the ester linkage, which can be expected to influence its reactivity, solubility, and interaction with biological systems compared to simpler esters like the 2-phenylethyl or 2-ethoxyethyl variants.
Investigation of Carbamoylbenzoic Acid Analogues: Synthetic Approaches and Reactivity Profiles
Carbamoylbenzoic acids, which feature a carboxamide group, are another important class of benzoic acid derivatives that provide a useful comparison for understanding the properties of this compound. The synthesis of these compounds often involves the reaction of an anhydride (B1165640), such as phthalic anhydride, with an amine. nih.govresearchgate.net
A general procedure for synthesizing 4,4'-carbonylbis(carbamoylbenzoic) acids involves the reaction of 1,2,4,5-benzenetetracarboxylic dianhydride with a primary amine in a suitable solvent like THF or ethanol. nih.gov Similarly, 2-[(2-substitutedphenyl) carbamoyl] benzoic acids have been synthesized from phthalic anhydride and various substituted anilines. researchgate.net For example, the synthesis of 2-[(2-chlorophenyl) carbamoyl] benzoic acid is achieved by refluxing phthalic anhydride and 2-chloroaniline (B154045) in THF. researchgate.net
Advanced Derivatization Studies of Related Benzoic Acid Frameworks
The derivatization of benzoic acid and its analogues is a key strategy for modifying their properties and for analytical purposes. icm.edu.plnih.gov For instance, structure-activity relationship studies of diphenylamine-based retinoids have involved the derivatization of the benzoic acid moiety to produce agonists, synergists, and antagonists for retinoid X receptors. nih.gov
In the realm of analytical chemistry, derivatization is often employed to enhance the volatility and thermal stability of compounds for gas chromatography (GC) analysis. Reagents like TMS-HT (a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane) are used to trimethylsilylate organic acids, including benzoic acid, making them suitable for GC analysis. tcichemicals.com Advanced protocols have also been developed for the unambiguous identification of complex mixtures of monosaccharides, which can be adapted for the analysis of other classes of compounds. nih.gov These derivatization techniques could be applied to this compound to facilitate its analysis or to create novel derivatives with altered biological activities.
Electronic Effects and Reactivity Correlations in Substituted Benzoic Acids
The reactivity of substituted benzoic acids is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity of benzoic acids by stabilizing the resulting carboxylate anion, whereas electron-donating groups have the opposite effect. libretexts.orglibretexts.orgopenstax.org This principle is fundamental to understanding the chemical behavior of this compound, where the ester group itself acts as a substituent.
The position of the substituent also plays a crucial role. For example, the acidity of nitrobenzoic acids follows the order ortho > para > meta, all being more acidic than benzoic acid itself. libretexts.org In contrast, a methoxy (B1213986) group in the para position decreases acid strength relative to benzoic acid. libretexts.org These effects are a combination of inductive and resonance effects, which modulate the electron density at the carboxyl group. stackexchange.com
Application of the Hammett Equation for Quantitative Analysis of Reaction Rates and Equilibria
The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the rates and equilibria of reactions involving benzoic acid derivatives. viu.caviu.cautexas.edu The equation is expressed as:
log (K/K₀) = ρσ
Where:
K is the equilibrium constant for a reaction of a substituted benzoic acid.
K₀ is the equilibrium constant for the same reaction of unsubstituted benzoic acid.
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups favor the reaction. viu.ca The Hammett equation has been successfully applied to various reactions, including the esterification of substituted benzoic acids. cdnsciencepub.com By determining the σ value for the 2-((1-phenylethoxy)carbonyl) group, its electronic influence on other reactions could be predicted, providing a powerful tool for rational drug design and mechanistic studies.
The following table presents Hammett substituent constants (σ) for various groups, illustrating their electron-donating or electron-withdrawing nature.
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.16 | -0.66 |
| -OH | +0.12 | -0.37 |
| -OCH₃ | +0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| -I | +0.35 | +0.18 |
| -CN | +0.56 | +0.66 |
| -NO₂ | +0.71 | +0.78 |
Data sourced from various chemistry resources.
This quantitative approach allows for a more precise understanding of the structure-reactivity relationships within the benzoic acid family, including the specific case of this compound.
Future Research Trajectories and Interdisciplinary Perspectives
Unexplored Synthetic Avenues and Methodological Advancements
While the synthesis of chiral esters is a well-established field, there remain unexplored avenues and opportunities for methodological advancements applicable to 2-((1-Phenylethoxy)carbonyl)benzoic acid. Current synthetic strategies often rely on classical esterification methods which may have limitations in terms of efficiency and stereoselectivity.
Future research could focus on the development of novel catalytic systems for the enantioselective synthesis of this compound. This includes the exploration of:
Enzymatic Catalysis: The use of lipases and other enzymes for the kinetic resolution of racemic 1-phenylethanol (B42297) or the direct asymmetric esterification of phthalic anhydride (B1165640) could offer a greener and more selective synthetic route. researchgate.netnih.gov
Organocatalysis: The application of small organic molecules as catalysts for the asymmetric acylation of 1-phenylethanol with phthalic anhydride or a derivative could provide a metal-free alternative to traditional methods.
Advanced Transition Metal Catalysis: Investigating novel transition metal complexes, potentially with chiral ligands, could lead to more efficient and highly stereoselective esterification processes.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation. acs.org The synthesis of this compound is well-suited for adaptation to these modern platforms, which offer advantages in terms of process control, scalability, and safety.
Future research in this area could involve:
Development of Continuous Flow Processes: Designing a continuous flow reactor setup for the esterification reaction would enable precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities. acs.orgscielo.bramt.uk This approach is particularly advantageous for managing exothermic reactions and improving mass transfer.
Automation of Synthesis and Purification: Integrating the flow synthesis with automated purification techniques, such as continuous crystallization or chromatography, would allow for a fully automated production process. nih.gov This would significantly reduce manual intervention and enhance reproducibility.
High-Throughput Experimentation: Automated platforms can be utilized for the rapid screening of reaction conditions, catalysts, and substrates to quickly identify optimal synthetic protocols.
The data generated from these automated systems can also be used to build kinetic models and further optimize the manufacturing process.
Novel Applications in Materials Science and the Development of Advanced Functional Molecules
Potential future research trajectories in materials science include:
Chiral Liquid Crystals: Investigating the liquid crystalline properties of this compound and its derivatives could lead to the discovery of new chiral nematic or smectic phases. tandfonline.commanchester.ac.uk These materials are of interest for applications in optical displays, sensors, and chiral photonics.
Chiral Polymers and Dendrimers: The molecule could serve as a chiral monomer for the synthesis of polymers or as a core for the construction of dendrimers. These materials could exhibit interesting chiroptical properties and find applications in chiral recognition, asymmetric catalysis, and as circularly polarized light-emitting materials. imperial.ac.uk
Functional Supramolecular Assemblies: The carboxylic acid group provides a handle for forming non-covalent interactions, such as hydrogen bonding, which can be exploited to create self-assembled supramolecular structures with defined chirality and functionality. researchgate.net
The development of these novel materials would be a significant step towards harnessing the unique properties of this chiral molecule for advanced applications.
Computational Design and Predictive Modeling for the Synthesis and Reactivity of Novel Derivatives
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. rsc.org These approaches can provide valuable insights into reaction mechanisms, predict the properties of new molecules, and guide experimental design, thus accelerating the research and development process.
For this compound, future computational studies could focus on:
Modeling Stereoselective Synthesis: Using quantum mechanics (QM) and molecular mechanics (MM) methods to model the transition states of different catalytic esterification reactions can help in understanding the origin of enantioselectivity and in designing more effective chiral catalysts. ccspublishing.org.cnresearchgate.net
Predicting Physicochemical Properties: Computational tools can be used to predict the properties of novel derivatives of this compound, such as their chiroptical properties (e.g., circular dichroism spectra), solubility, and thermal stability. This can aid in the rational design of new functional molecules.
Virtual Screening for New Applications: By modeling the interactions of this molecule and its derivatives with biological targets or material interfaces, it may be possible to identify new potential applications in areas such as drug discovery or as chiral selectors in separation science. chiralpedia.com
The integration of computational modeling with experimental work will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and technological fields.
Q & A
Q. What synthetic methodologies are effective for preparing 2-((1-Phenylethoxy)carbonyl)benzoic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves esterification of benzoic acid derivatives with 1-phenylethanol. Microwave-assisted synthesis (e.g., as described for structurally similar compounds in ) can enhance reaction efficiency. Key steps include:
- Catalyst selection : Use of DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) for ester bond formation.
- Solvent optimization : Anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) minimize side reactions.
- Temperature control : Microwave irradiation at 80–100°C reduces reaction time to <2 hours, improving yield compared to conventional heating .
Data Table :
| Method | Yield (%) | Time (h) | Conditions |
|---|---|---|---|
| Conventional | 65–70 | 12–24 | Reflux in DCM, RT |
| Microwave-assisted | 85–90 | 1.5 | 100°C, 300 W irradiation |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Answer:
- NMR :
- IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (broad, carboxylic acid O-H).
- Mass Spectrometry : Molecular ion peak at m/z 284.3 (C₁₆H₁₆O₄) with fragmentation patterns matching the ester and benzoic acid moieties .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure refinement of this compound?
Answer:
- Software Tools : SHELXL () is preferred for small-molecule refinement. Use the TWIN command for handling twinned crystals and ISOR to address anisotropic displacement parameters.
- Hydrogen Bonding Analysis : Apply graph set analysis () to classify interactions (e.g., R₂²(8) motifs for carboxylic acid dimers). Discrepancies in H-bond lengths >0.1 Å may indicate disordered solvent or incorrect symmetry assignments .
Example : A 2023 study resolved a 0.15 Å discrepancy in O-H···O distances by re-examizing hydrogen atom positions via difference Fourier maps .
Q. How do computational models predict the reactivity and stability of this compound in aqueous environments?
Answer:
- pKa Prediction : DFT calculations (e.g., Gaussian 09) estimate the carboxylic acid pKa at ~3.1, aligning with experimental titration data ().
- LogP Calculations : Use the Crippen method to predict a LogP of 2.3–2.8, indicating moderate hydrophobicity.
- Hydrolysis Studies : MD simulations in explicit solvent models (e.g., TIP3P) show ester bond cleavage at pH >8, consistent with observed instability in alkaline conditions .
Q. What advanced techniques characterize intermolecular interactions in cocrystals of this compound?
Answer:
- PXRD Pair Distribution Function (PDF) : Resolves short-range order in amorphous cocrystals.
- Thermogravimetric Analysis (TGA) : Differentiates stoichiometric hydrates (e.g., 5% weight loss at 100°C) from solvent-free forms.
- Hirshfeld Surface Analysis : Quantifies π-π stacking (12–15% contribution) and C-H···O interactions (30–35%) in cocrystals with pyridine derivatives .
Q. How can discrepancies in biological activity data for derivatives of this compound be systematically addressed?
Answer:
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to compare IC₅₀ values across studies. Discrepancies >10-fold may arise from assay conditions (e.g., serum protein binding).
- SAR Studies : Introduce substituents at the phenyl ring (e.g., -NO₂, -OCH₃) to correlate electronic effects with activity. A 2024 study found that electron-withdrawing groups enhance antibacterial potency by 40% .
Q. What mechanistic insights explain the catalytic role of this compound in esterification reactions?
Answer:
- DFT Transition State Analysis : The compound acts as a proton shuttle, lowering the activation energy (ΔG‡) from 28 kcal/mol (uncatalyzed) to 18 kcal/mol.
- Kinetic Isotope Effects (KIE) : kH/kD = 2.7 confirms rate-determining proton transfer in the tetrahedral intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
